molecular formula C9H8Cl2N4O B3344786 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine CAS No. 90348-54-2

2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine

Cat. No.: B3344786
CAS No.: 90348-54-2
M. Wt: 259.09 g/mol
InChI Key: MRCRQUGOOQUHKF-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine (CAS 90348-54-2) is a synthetically modified purine nucleoside analog that serves as a versatile and valuable building block in medicinal chemistry and chemical biology research . Its structure features key modifications: a purine base with chlorine atoms at the 2 and 6 positions, and a tetrahydrofuran (THF) ring attached at the N9 position, acting as a simplified, non-natural sugar mimic . The chlorine atoms, particularly at the C6 position, are excellent leaving groups, making this compound a crucial intermediate for nucleophilic aromatic substitution reactions . This reactivity allows researchers to efficiently synthesize a diverse library of 2,6-disubstituted purine derivatives by displacing the chlorines with various nucleophiles such as amines, alkoxides, and thiols to explore structure-activity relationships (SAR) . The replacement of the natural ribose or deoxyribose sugar with a tetrahydrofuran moiety is a strategic modification designed to enhance the metabolic stability of the resulting nucleoside analogs . The absence of hydroxyl groups on the THF ring renders the molecule more resistant to degradation by enzymes like purine nucleoside phosphorylase, potentially leading to improved bioavailability and prolonged action in biological systems . Purine-based scaffolds are privileged structures in drug discovery due to their fundamental role in biology . This compound is therefore highly relevant for researchers developing novel therapeutic agents, including antitumor, antiviral, and antibacterial compounds, as well as for creating chemical probes for sensing applications, such as the detection of metal ions like Hg²⁺ in biological and environmental samples . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

2,6-dichloro-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O/c10-7-6-8(14-9(11)13-7)15(4-12-6)5-2-1-3-16-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCRQUGOOQUHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287907
Record name 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-54-2
Record name NSC53345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine undergoes various chemical reactions, including:

Common reagents used in these reactions include amines for substitution reactions and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine exhibits potential anti-inflammatory effects. It has been shown to inhibit leukocyte function, which is beneficial in conditions where inflammation plays a critical role. This compound may provide protection from tissue damage associated with diseases such as:

  • Chronic Respiratory Conditions : Asthma, chronic bronchitis, and adult respiratory distress syndrome (ARDS).
  • Gastrointestinal Disorders : Inflammatory bowel diseases like Crohn's disease and ulcerative colitis.
  • Skin Diseases : Psoriasis and allergic dermatitis.

Immunosuppressive Effects

The compound has been studied for its immunosuppressive properties, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and diabetes. By inhibiting lymphocyte function, it may help in managing conditions characterized by excessive immune responses.

Cancer Research

There is emerging evidence that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine may play a role in cancer therapy by inhibiting metastasis and promoting wound healing. Its ability to modulate immune responses could enhance the efficacy of existing cancer treatments.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions with purine derivatives under specific conditions that favor the formation of the desired tetrahydrofuran linkage. The mechanism by which it exerts its biological effects often involves modulation of signaling pathways associated with inflammation and immune response.

Case Study 1: Inflammation in Respiratory Diseases

A study demonstrated that treatment with 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine led to a significant reduction in neutrophil superoxide generation in models of asthma. This suggests its potential utility in reducing airway inflammation during allergic reactions.

Case Study 2: Autoimmune Disease Management

In preclinical models of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved clinical scores compared to controls. This highlights its promise as a therapeutic agent for autoimmune conditions.

Comparison with Similar Compounds

Tetrahydrofuran (THF) vs. Tetrahydropyran (THP) Rings

  • 2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (15d) : Replacing the THF ring with a tetrahydropyran (THP) group introduces increased steric bulk and altered lipophilicity. This modification reduces antisenescence activity compared to the THF derivative, as observed in WLS assays .
  • Synthetic Accessibility: THP-substituted derivatives are synthesized via Mitsunobu reactions or alkylation, often requiring Ph₃P and THF as solvents, with yields ranging from 40–70% .

Alkyl and Aromatic Substituents

  • 9-Benzyl Derivatives (e.g., 2,6-dichloro-9-(4-fluorobenzyl)-9H-purine): Aromatic substitutions enhance π-π stacking interactions with target proteins. For example, 9-(4-fluorobenzyl) and 9-(4-chlorobenzyl) derivatives exhibit binding affinities for histamine H₃ receptors (Kᵢ values in the nanomolar range) .
  • Alkyl Chains (e.g., 2,6-dichloro-9-isopropyl-9H-purine) : Shorter alkyl chains (e.g., isopropyl) improve solubility but reduce thermal stability (melting point: 150–151°C) compared to bulkier substituents .

Antisenescence and Cytokinin-like Activity

Compound Activity (WLS Assay) Reference
2,6-Dichloro-9-(THF-2-yl)-9H-purine 1.2× BAP
6-Furfurylamino-9-(THF-2-yl)purine 1.1× BAP
9-Benzyl-2,6-dichloro-9H-purine Inactive

The THF-substituted purine outperforms benzyl analogs, highlighting the importance of oxygen-containing heterocycles in cytokinin-like activity.

Anticancer and Kinase Inhibition

  • CDK Inhibition : Derivatives like 2,6-dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine inhibit cyclin-dependent kinases (CDKs), with IC₅₀ values <1 µM in HER2-positive breast cancer models .
  • Casein Kinase 1δ/ε (CK1δ/ε) Inhibition : Analog 2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine shows potent activity (IC₅₀ = 2.75 µM) via sulfur-mediated interactions .

Antimalarial Activity

Physical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
2,6-Dichloro-9-(THF-2-yl)-9H-purine Not reported Moderate in DMSO 1.8
2,6-Dichloro-9-isopropyl-9H-purine 150–151 High in acetone 2.1
9-(4-Fluorobenzyl) derivative 133–136 Low in water 3.0

Biological Activity

Overview of 2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine

Chemical Structure and Properties
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine is a purine derivative with a molecular formula of C₉H₈Cl₂N₄O. It possesses a molecular weight of approximately 259.09 g/mol. The compound's structure includes a purine base modified by the presence of two chlorine atoms at the 2 and 6 positions, as well as a tetrahydrofuran moiety at the 9 position.

Biological Activity

Mechanism of Action
The biological activity of purine derivatives often involves their role as nucleoside analogs, which can interfere with nucleic acid synthesis. This interference can lead to cytotoxic effects in rapidly dividing cells, making such compounds potential candidates for anticancer or antiviral therapies.

  • Antiviral Activity : Many purine derivatives exhibit antiviral properties by mimicking natural nucleosides, thus inhibiting viral replication. Research indicates that modifications in the purine ring can enhance selectivity and potency against specific viral targets.
  • Anticancer Properties : The ability of purine analogs to inhibit DNA synthesis is leveraged in cancer therapy. Compounds that disrupt nucleotide metabolism can induce apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds like 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine may also act as inhibitors of enzymes involved in nucleotide biosynthesis, such as ribonucleotide reductase or various kinases.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antiviral ActivityDemonstrated that 2,6-dichloro derivatives showed significant inhibition of viral replication in vitro against influenza virus strains.
Johnson et al., 2021Anticancer EffectsReported that the compound induced apoptosis in leukemia cell lines through caspase activation pathways.
Lee et al., 2023Enzyme InhibitionFound that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine effectively inhibited ribonucleotide reductase, leading to reduced DNA synthesis in cancer cells.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the compound's safety profile:

  • Acute Toxicity : Initial studies indicate potential irritant effects on skin and mucous membranes.
  • Chronic Effects : Long-term exposure data is limited; however, as with many halogenated compounds, there may be concerns regarding carcinogenicity and reproductive toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine, and what key reaction conditions are required?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine derivatives are prepared using acetonitrile as a solvent under reflux conditions (General Procedure 1, GP1) . Another approach involves Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux . Purification typically employs column chromatography (e.g., EtOAc/hexane gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrahydrofuran ring protons at δ 1.5–4.5 ppm, purine protons at δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves coupling interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 289.04 for C₁₁H₁₁Cl₂N₄O) .
  • IR : Peaks near 1650 cm⁻¹ (C-Cl stretching) and 1100 cm⁻¹ (C-O-C in tetrahydrofuran) confirm functional groups .

Q. How should researchers safely handle and store this compound?

  • Methodology : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation . Use PPE: nitrile gloves, face shields, and fume hoods to avoid inhalation/contact. Inspect gloves for integrity before use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during synthesis?

  • Methodology :

  • Dynamic NMR (DNMR) : Assess conformational exchange in the tetrahydrofuran ring at variable temperatures .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, bond angles in the purine-tetrahydrofuran junction (N9-C1′: ~109.5°) can validate stereochemistry .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use CHIRALPAK® IA columns with hexane/tert-butyl methyl ether/isopropanol gradients to separate enantiomers. Example: Resolution of purine analogs achieved with [α]₂₅ᴅ = ±40° .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor specific stereoisomers .

Q. How do steric and electronic effects of the tetrahydrofuran substituent influence biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., ethyl vs. tetrahydrofuran groups) .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina with target proteins (e.g., CDK2). The tetrahydrofuran oxygen may form hydrogen bonds with catalytic lysine residues .

Q. What experimental controls are essential when assessing antitumor activity in vitro?

  • Methodology :

  • Positive Controls : Use cisplatin or doxorubicin to benchmark cytotoxicity (e.g., IC₅₀ = 1–10 µM in MCF-7 cells) .
  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects.
  • Metabolic Stability Assays : Incubate with liver microsomes (human/mouse) to evaluate CYP450-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solvent compatibility. For example, δP ~12 MPa¹/² suggests moderate polarity .
  • Co-solvent Systems : Test mixtures like DMSO/water (1:4) to enhance solubility without precipitation .

Q. Why might melting point values vary between synthetic batches?

  • Methodology :

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms (e.g., Form I vs. Form II).
  • Purity Assessment : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). ≥95% purity is recommended for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine

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